5-Isopropoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol
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Overview
Description
5-Isopropoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol is an organic compound with the molecular formula C19H20N2O2 and a molecular weight of 308.383 g/mol . This compound is part of a class of chemicals known for their diverse applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 5-Isopropoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol typically involves several steps, starting with the preparation of the pyrazole ring and subsequent functionalization. One common method involves the reaction of 5-methyl-4-phenyl-1H-pyrazole with isopropyl bromide in the presence of a base to introduce the isopropoxy group. The phenol group is then introduced through a substitution reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
5-Isopropoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenol and pyrazole positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Isopropoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-Isopropoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
5-Isopropoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol can be compared with other similar compounds, such as:
5-Isopropoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol: This compound has a phenoxy group instead of a phenyl group, which may alter its chemical and biological properties.
5-Ethoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol: The ethoxy group in place of the isopropoxy group can affect its reactivity and interactions.
5-Methoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol: The methoxy group provides different steric and electronic effects compared to the isopropoxy group.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on its properties and applications.
Properties
CAS No. |
394237-92-4 |
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Molecular Formula |
C19H20N2O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)-5-propan-2-yloxyphenol |
InChI |
InChI=1S/C19H20N2O2/c1-12(2)23-15-9-10-16(17(22)11-15)19-18(13(3)20-21-19)14-7-5-4-6-8-14/h4-12,22H,1-3H3,(H,20,21) |
InChI Key |
CJBPDNLLGNSTFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OC(C)C)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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